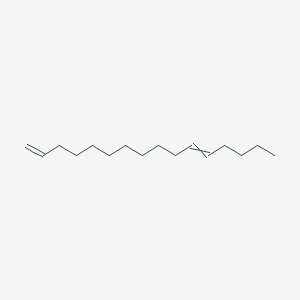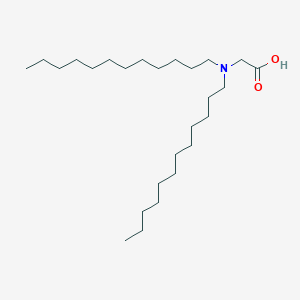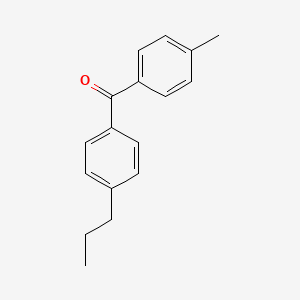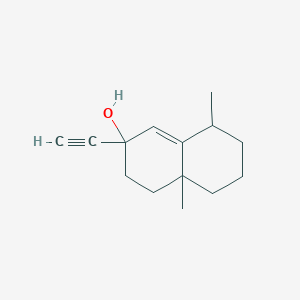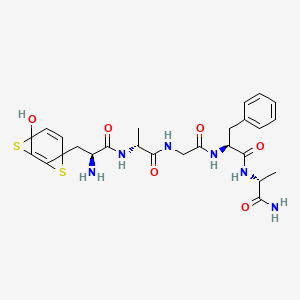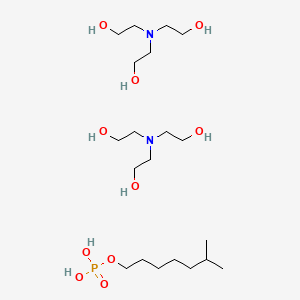
CID 78063856
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78063856” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063856 involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. The preparation methods are designed to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
CID 78063856 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 78063856 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of CID 78063856 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various biological effects, depending on the target and pathway involved.
Propiedades
Fórmula molecular |
C13H39O8Si9 |
|---|---|
Peso molecular |
576.21 g/mol |
InChI |
InChI=1S/C13H39O8Si9/c1-22(14-23(2)16-25(4)18-27(6)20-29(8,9)10)15-24(3)17-26(5)19-28(7)21-30(11,12)13/h1-13H3 |
Clave InChI |
NVFVABABIZLGDM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C)O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
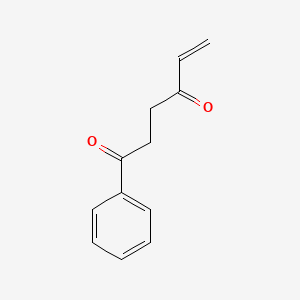
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

